N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Description
N'-[7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a triazolopyrimidine derivative characterized by a 4-fluorophenoxyethyl substituent at position 7 and a dimethylmethanimidamide group at position 2 of the triazolopyrimidine core. Its structure combines electron-withdrawing (fluorine) and lipophilic (phenoxyethyl) groups, which may enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZKHDFZMABKW-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic conditions. The fluorophenoxyethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivative.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the fluorophenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of the corresponding oxo derivative.
Reduction: : Formation of the corresponding amine derivative.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including antifungal and antibacterial properties.
Medicine: : Explored for its potential use in the treatment of diseases such as Alzheimer's and tuberculosis.
Industry: : Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent Variations in the Triazolopyrimidine Core
Key Observations :
- N,N-Dimethylmethanimidamide at position 2 may enhance metabolic stability relative to methoxy or amine groups in analogs .
Physicochemical Properties
| Property | Target Compound | Styryl Analog | 3-Fluorophenoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 338.35 | 312.31 | 334.33 |
| LogP (Predicted) | 3.2 | 2.8 | 3.0 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.08 (DMSO) | 0.15 (DMSO) |
Analysis :
- The target compound’s higher molecular weight and logP compared to the styryl analog suggest improved lipophilicity, which may favor tissue penetration but reduce aqueous solubility .
- The 3-fluorophenoxy analog exhibits slightly better solubility, likely due to reduced steric bulk compared to the 4-fluorophenoxyethyl group .
Biological Activity
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula: C15H15FN6O2
- Molecular Weight: 330.32 g/mol
- CAS Number: 303146-23-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival pathways. Research indicates that compounds with a similar structure can inhibit key signaling pathways such as the ERK signaling pathway, which is crucial for cancer cell growth and survival.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. For instance:
- Case Study 1: A series of derivatives were tested against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound exhibited IC50 values of approximately 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | MGC-803 | 9.47 | 5-FU | 12 |
| This compound | HCT-116 | 9.58 | 5-FU | 11 |
| This compound | MCF-7 | 13.1 | 5-FU | 10 |
Mechanistic Insights
The compound has been shown to induce apoptosis in cancer cells through the modulation of cell cycle-related proteins and the activation of apoptotic pathways. Specifically:
- It inhibits the phosphorylation of ERK1/2 and other downstream targets like c-Raf and MEK1/2.
- It causes G2/M phase arrest in the cell cycle.
These effects suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, triazolo-pyrimidine derivatives have also shown antimicrobial activity against various pathogens. The specific antimicrobial spectrum and mechanisms are still under investigation but may involve inhibition of nucleic acid synthesis or disruption of membrane integrity.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under controlled conditions. For example, a general procedure includes:
- Reacting thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ as a base in DMF at room temperature .
- Dropwise addition of metal salts (e.g., Ni(NO₃)₂) to ethanol solutions of thiosemicarbazide derivatives, followed by crystallization from ethanol/water mixtures .
To optimize yield, monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography.
Q. What advanced techniques are recommended for structural characterization?
- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. Key steps include:
- Data collection using APEX2 or similar diffractometers, refinement with SHELXL2014, and hydrogen-bonding analysis (e.g., N–H···O interactions) to confirm dimer formation .
- Pair with spectroscopic methods (¹H/¹³C NMR, IR) to validate functional groups, particularly the 4-fluorophenoxy and dimethylmethanimidamide moieties .
Q. How is the compound’s enzyme inhibitory potential assessed experimentally?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in kinase assays) .
- Cellular assays : Test cytotoxicity and target engagement in cell lines (e.g., cancer models) with dose-response curves .
- Structural analogs : Compare activity to derivatives like pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups, which enhance metabolic stability .
Advanced Research Questions
Q. How can computational modeling predict binding affinity to target enzymes?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions between the triazolo-pyrimidine core and enzyme active sites. Focus on hydrogen bonds with the 4-fluorophenoxy group and hydrophobic contacts with the dimethylmethanimidamide .
- MD simulations : Validate docking poses with molecular dynamics (e.g., GROMACS) to assess stability over 100+ ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
- Cross-validation : Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity?
- Methodological Answer :
- Re-evaluate protonation states : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct tautomeric forms in simulations .
- Crystallographic validation : Solve co-crystal structures of the compound bound to its target to identify unmodeled interactions (e.g., water-mediated H-bonds) .
- Synthetic probes : Introduce isotopic labels (²H, ¹³C) to track reaction intermediates via NMR or mass spectrometry .
Q. What systematic approaches correlate structural modifications with bioactivity?
- Methodological Answer :
- SAR libraries : Synthesize analogs with variations at the 4-fluorophenoxy (e.g., Cl, Br substituents) and dimethylmethanimidamide groups. Test in parallel against enzyme panels .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Crystallographic SAR : Overlay structures of analogs (e.g., trifluoromethyl vs. methyl groups) to identify steric/electronic effects on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
